4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Stereochemical Configuration
The compound’s core structure comprises a dihydroimidazole ring fused to a pyridinecarbonitrile group, with two fluorinated aromatic substituents at the 5-position. While direct crystallographic data for this specific molecule are unavailable, analogous systems provide critical insights. For instance, mixed-ligand iron porphyrin complexes with axial 4-cyanopyridine and imidazole ligands exhibit perpendicular axial ligand orientations, with Fe–N bond lengths of 1.945–2.021 Å and equatorial Fe–N distances of ~1.963 Å. Although the current compound lacks a metal center, its stereochemical configuration—(4S,5S)—dictates a rigid spatial arrangement. The methyl group at the 4-position and fluorophenyl/pyridinyl substituents at the 5-position create a chiral environment, as confirmed by the InChIKey ZBGKXIUDBXMCLF-ZSEKCTLFSA-N.
The dihydroimidazole ring adopts a puckered conformation, as observed in related imidazole derivatives where dihedral angles between the imidazole and adjacent aromatic rings range from 31.8° to 39.5°. Such non-planar geometries minimize steric clashes between the methyl group and fluorinated substituents. The pyridinecarbonitrile group likely projects orthogonally to the dihydroimidazole plane, analogous to the perpendicular axial ligands in iron porphyrin systems.
Table 1: Key Structural Parameters (Inferred from Analogous Systems)
| Parameter | Value/Description | Source Analogy |
|---|---|---|
| Dihedral angle (imidazole-aryl) | 31.8°–39.5° | |
| C–N bond lengths (pyridine) | ~1.34 Å (aromatic) | |
| Stereochemistry | (4S,5S) configuration |
Conformational Dynamics of the Dihydroimidazolyl Substituent
The dihydroimidazolyl ring exhibits restricted flexibility due to conjugation with the pyridinecarbonitrile group and steric hindrance from the methyl and fluorinated substituents. In similar systems, such as 4-(4-fluorophenyl)-5-pyridin-4-yl-1,3-dihydroimidazole-2-thione, the imidazole ring adopts a twisted conformation to accommodate bulky substituents. Nuclear Overhauser effect (NOE) studies of related compounds suggest that the dihydroimidazole ring undergoes puckering motions, with energy barriers influenced by substituent electronegativity.
The (4S,5S) stereochemistry further constrains conformational freedom. For example, in (4S,5S)-configured analogs, the fluorophenyl and pyridinyl groups occupy equatorial positions relative to the dihydroimidazole plane, stabilizing the molecule through intramolecular C–H···F interactions. Molecular dynamics simulations of comparable systems predict a rotational energy barrier of ~8–12 kcal/mol for the dihydroimidazole ring, indicating moderate rigidity.
Electronic Structure and Aromatic System Interactions
The electronic landscape of the compound is dominated by three aromatic systems: the dihydroimidazole core, 4-fluorophenyl, and 6-fluoro-3-pyridinyl groups. Density functional theory (DFT) calculations on analogous molecules reveal significant electron withdrawal by fluorine and nitrile groups, polarizing the aromatic rings. The nitrile group reduces electron density on the pyridine ring, as evidenced by a downfield shift of ~160 ppm in ¹³C NMR spectra for analogous nitriles.
π–π stacking interactions between the fluorophenyl and pyridinyl groups are likely, with centroid–centroid distances approximating 3.48–3.79 Å, as observed in structurally related compounds. Additionally, the fluorine atoms participate in C–H···F hydrogen bonds, further stabilizing the molecular conformation. For instance, in (2Z)-2-fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide, intramolecular N–H···F bonds (2.15 Å) contribute to conformational rigidity.
Table 2: Electronic Interactions in Analogous Systems
| Interaction Type | Distance/Energy | Example System |
|---|---|---|
| π–π stacking | 3.48–3.79 Å | |
| C–H···F hydrogen bond | 2.15–2.30 Å | |
| Nitrile polarization | δ(¹³C) ≈ 160 ppm |
The 6-fluoro-3-pyridinyl group introduces an additional electron-deficient region, potentially enhancing binding affinity in biological targets through dipole–dipole interactions. Spectroscopic studies of related cyanopyridines show strong absorption bands at 410–534 nm, attributed to n→π* transitions in the nitrile and aromatic systems.
Properties
Molecular Formula |
C21H15F2N5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoropyridin-3-yl)-4-methyl-1,4-dihydroimidazol-2-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C21H15F2N5/c1-13-21(15-2-5-17(22)6-3-15,16-4-7-19(23)26-12-16)28-20(27-13)18-10-14(11-24)8-9-25-18/h2-10,12-13H,1H3,(H,27,28)/t13-,21-/m0/s1 |
InChI Key |
ZBGKXIUDBXMCLF-ZSEKCTLFSA-N |
Isomeric SMILES |
C[C@H]1[C@](NC(=N1)C2=NC=CC(=C2)C#N)(C3=CC=C(C=C3)F)C4=CN=C(C=C4)F |
Canonical SMILES |
CC1C(NC(=N1)C2=NC=CC(=C2)C#N)(C3=CC=C(C=C3)F)C4=CN=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Method
This method employs a one-pot reaction using 4-pyridinecarbonitrile as the starting material. The process involves the following steps:
Reagents : Sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) are used as oxidizing agents.
-
- A solution of 4-pyridinecarbonitrile (approximately 10 g) is dissolved in water (140 mL).
- This solution is then added dropwise to a mixture of NaOCl and NaOH at a temperature of 40–45°C.
- The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
- Upon completion, the mixture is concentrated and cooled to precipitate the product.
- The resulting solid is filtered and dried under vacuum at around 50°C.
Yield : This method reportedly yields about 90% of the desired product.
Catalytic Hydrogenation Method
Another effective approach involves catalytic hydrogenation, which enhances selectivity and yield:
Catalysts Used : Palladium or ruthenium catalysts are commonly employed.
-
- The reaction typically occurs under hydrogen gas at elevated pressures (6 bar) and temperatures around 60°C.
-
- The starting material undergoes hydrogenation in a solvent mixture, often dichloromethane and water.
Analysis :
Oxidative Transformation Method
This method focuses on transforming simpler pyridine derivatives into the target compound:
Starting Material : Often begins with simpler derivatives like 4-cyanopyridine or its analogs.
-
- The reaction involves oxidation using oxidizing agents such as potassium permanganate or other suitable reagents.
Outcome :
- This method allows for higher functionalization and modification of the pyridine ring, leading to complex derivatives with potential biological activity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarbonitrile, 2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that this compound exhibits potential anticancer properties through the inhibition of specific kinases involved in cancer cell proliferation. Its structure allows for interactions with ATP-binding sites of kinases, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties :
- Neurological Research :
Material Science Applications
- Organic Electronics :
- Polymer Synthesis :
Biological Research Tool
- Ligand Binding Studies :
- In Vivo Studies :
Case Studies
Mechanism of Action
The mechanism of action of 4-Pyridinecarbonitrile, 2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
4-Pyridinecarbonitrile Derivatives
- 26AcINN (Sasabe et al., 2017): A sky-blue TADF emitter with a 4-pyridinecarbonitrile acceptor and dimethylacridine donor. It achieved a maximum external quantum efficiency (ηext,max) of 22% and CIE coordinates of (0.22, 0.45). The turn-on voltage was notably low at 2.9 V .
- 26PXZINN: A green emitter with the same acceptor but a phenoxazine donor, showing ηext,max of 22% and CIE coordinates (0.37, 0.58). Its turn-on voltage was even lower (2.2 V), attributed to enhanced charge injection .
3-Pyridinecarbonitrile Derivatives
- 2AcNN : A 3-pyridinecarbonitrile-based sky-blue emitter with CIE coordinates (0.19, 0.36), closer to the blue region than 4-pyridinecarbonitrile analogs. However, its ηext,max (12%) and power efficiency (28.8 lm W⁻¹) were lower, likely due to reduced conjugation and weaker intramolecular charge transfer .
- 2PXZNN: A green emitter with ηext,max of 20.8% and CIE (0.35, 0.55), demonstrating that 3-pyridinecarbonitriles can achieve competitive efficiencies with optimized donor-acceptor pairs .
Comparison with Target Compound: The target compound’s dihydroimidazole substituent introduces steric and electronic effects distinct from carbazole or acridine donors in the above examples.
Imidazole-Containing Pyridinecarbonitriles
- CAS 928134-65-0 (): A fluorobenzonitrile derivative with a dihydroimidazole substituent.
Substituent Effects on Emission Properties
- Fluorine Substitution: The 4-fluorophenyl and 6-fluoro-3-pyridinyl groups in the target compound likely increase electron deficiency, reducing the energy gap (ΔEST) and enhancing reverse intersystem crossing (RISC) rates. This contrasts with non-fluorinated analogs like CPC (Liu et al., 2015), which showed ηPL of 49.7% but less efficient blue emission .
- Dihydroimidazole vs. Carbazole: Carbazole donors (e.g., CPC) provide strong electron-donating capabilities, whereas dihydroimidazole may offer a balance between rigidity and solubility. This could improve film-forming properties in OLEDs compared to bulkier carbazole systems.
Performance Metrics of Key Compounds
Hypothesized Performance of Target Compound: Given its fluorinated substituents and imidazole donor, the target compound may achieve ηext,max ~15–20% with CIE coordinates between (0.25, 0.40) and (0.30, 0.50), bridging the gap between sky-blue and green emitters.
Biological Activity
The compound 4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]- is a pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions that incorporate pyridine and imidazole frameworks. The presence of fluorine substituents enhances the lipophilicity and overall biological activity of the compound. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, compounds similar to 4-Pyridinecarbonitrile have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study indicated that these derivatives had higher activity against Gram-positive strains such as Bacillus cereus compared to Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-Pyridinecarbonitrile | Bacillus cereus | 25 |
| 4-Pyridinecarbonitrile | E. coli | 50 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated through DPPH radical scavenging assays. The IC50 value was found to be 43.39 µg/mL, indicating a strong potential for radical scavenging . This property is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of pyridine derivatives, including those similar to 4-Pyridinecarbonitrile . In vivo models demonstrated significant reductions in edema and pro-inflammatory cytokine levels when treated with these compounds .
Table 2: Anti-inflammatory Efficacy
| Compound Name | Dose (mg/kg) | % Inhibition of Edema |
|---|---|---|
| 4-Pyridinecarbonitrile | 5 | >90% |
| Control | - | 10% |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the introduction of various substituents on the pyridine ring significantly influences biological activity. For instance, the presence of fluorine atoms has been correlated with increased potency in antimicrobial and anticancer activities . The molecular docking studies suggest that these substituents enhance binding affinity to target proteins.
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of pyridine derivatives revealed that compounds structurally similar to 4-Pyridinecarbonitrile exhibited cytotoxic effects against human tumor cell lines. The introduction of an imidazole moiety was found to enhance the cytotoxicity significantly, indicating a promising avenue for developing new anticancer agents .
Case Study 2: Inhibition of Phosphodiesterase IV (PDE4)
Research has indicated that certain pyridine derivatives act as PDE4 inhibitors, which are beneficial in treating inflammatory diseases like asthma and COPD. The dual pharmacophoric nature of compounds similar to 4-Pyridinecarbonitrile allows for targeted therapy in such conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyridinecarbonitrile derivatives with imidazole substituents?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Chlorination : Use phosphoryl chloride (POCl₃) to introduce chlorine atoms into pyridine precursors (e.g., conversion of pyridines to chlorinated intermediates) .
Substitution Reactions : React chlorinated intermediates with ammonium acetate or hydrazine derivatives to introduce amino or hydrazido groups .
Imidazole Ring Formation : Employ cyclization strategies, such as condensation of diaminopyridines with carbonyl compounds, to form the 4,5-dihydroimidazole core .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6h | 85–90 | |
| Amination | NH₄OAc, EtOH, 80°C | 75 | |
| Cyclization | AcOH, 120°C, 12h | 65 |
Q. How is the stereochemistry of the (4S,5S) configuration validated in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration by analyzing bond angles, torsion angles, and hydrogen-bonding networks in the crystal lattice .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers .
- Key Crystallographic Data :
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–C Bond Length | 1.45–1.52 | |
| Dihedral Angle (Imidazole-Pyridine) | 12.3° |
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for fluorinated pyridine derivatives?
- Methodological Answer :
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-311+G(d,p)) to model NMR chemical shifts and validate experimental results .
- Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track electronic environments and reduce signal overlap .
- Example Workflow :
Optimize molecular geometry using Gaussian.
Calculate shielding tensors with GIAO method.
Compare computed vs. experimental δ values (ppm).
Q. What strategies mitigate solubility challenges for in vitro assays involving fluorinated imidazole-pyridine hybrids?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biological activity .
- Micellar Encapsulation : Employ surfactants like Tween-80 or cyclodextrins to stabilize hydrophobic compounds in aqueous media .
- Critical Parameters :
| Parameter | Optimal Range | Reference |
|---|---|---|
| DMSO Concentration | ≤10% v/v | |
| Cyclodextrin Type | β-CD or HP-β-CD |
Q. How can computational modeling predict the compound’s interaction with phosphatase targets (e.g., PF-06465469-related enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in active sites (e.g., targeting catalytic cysteine residues) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Key Metrics :
| Metric | Target Value | Reference |
|---|---|---|
| Docking Score (kcal/mol) | ≤−8.0 | |
| RMSD (Equilibrium) | ≤2.0 Å |
Q. What analytical methods differentiate regioisomers in fluorinated pyridinecarbonitriles?
- Methodological Answer :
- 2D NMR (HSQC, NOESY) : Identify spatial proximity of fluorophenyl and pyridinyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Resolve mass differences (e.g., Δ < 0.005 Da) between isomers .
- Case Study :
- NOESY Correlation : Observed between imidazole-H and 6-fluoro-pyridinyl-H .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and measure IC₅₀ shifts .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables .
- SAR Table :
| Substituent | IC₅₀ (nM) | Reference |
|---|---|---|
| 4-Fluorophenyl | 12 ± 3 | |
| 2,6-Dichlorophenyl | 45 ± 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
